
2,2'-脱水-L-尿苷
描述
2,2’-Anhydro-L-uridine is a nucleoside analog with the molecular formula C₉H₁₀N₂O₅ It is a derivative of uridine, where the 2’ and 3’ hydroxyl groups are replaced by an anhydro bridge, forming a bicyclic structure
科学研究应用
2,2’-Anhydro-L-uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: The compound serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of oligonucleotides and other nucleic acid-based products
作用机制
Target of Action
The primary target of 2,2’-Anhydro-L-uridine is uridine phosphorylase , a key enzyme involved in the pyrimidine salvage pathway . This enzyme plays a crucial role in the conversion of uridine to uracil, which is then used in the synthesis of nucleotides.
Mode of Action
2,2’-Anhydro-L-uridine acts as an inhibitor of uridine phosphorylase . By binding to this enzyme, it prevents the conversion of uridine to uracil, thereby disrupting the pyrimidine salvage pathway. This disruption can lead to a decrease in the synthesis of nucleotides, which are essential for DNA replication and RNA transcription.
Biochemical Pathways
The primary biochemical pathway affected by 2,2’-Anhydro-L-uridine is the pyrimidine salvage pathway . This pathway is responsible for the recycling of pyrimidines, which are key components of nucleic acids. By inhibiting uridine phosphorylase, 2,2’-Anhydro-L-uridine disrupts this pathway, leading to a decrease in the availability of pyrimidines for nucleic acid synthesis.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2’-Anhydro-L-uridine are not readily available, it is known that uridine, the compound from which 2,2’-Anhydro-L-uridine is derived, is rapidly cleared from the plasma with a terminal half-life of approximately 17.5 minutes . The volume of distribution is 481 ml/kg, and the plasma uridine clearance is calculated to be 1.70 l/min
Result of Action
The inhibition of uridine phosphorylase by 2,2’-Anhydro-L-uridine leads to a disruption in the pyrimidine salvage pathway . This can result in a decrease in the synthesis of nucleotides, which are essential for DNA replication and RNA transcription. This disruption can potentially lead to cell death, particularly in rapidly dividing cells such as cancer cells.
生化分析
Biochemical Properties
2,2’-Anhydro-L-uridine is involved in nucleoside synthesis . It interacts with various enzymes, proteins, and other biomolecules, contributing to reduction of cytotoxicity and suppression of drug-induced hepatic steatosis . The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
2,2’-Anhydro-L-uridine has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by affecting metabolic homeostasis, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to rejuvenate aged human stem cells and promote regeneration of various tissues .
Molecular Mechanism
The molecular mechanism of action of 2,2’-Anhydro-L-uridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the formation of cell membranes and synaptic structures in neurons .
Temporal Effects in Laboratory Settings
The effects of 2,2’-Anhydro-L-uridine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of 2,2’-Anhydro-L-uridine vary with different dosages in animal models . Studies have shown that it has prophylactic potential against atrial fibrillation, suggesting that raising the plasma uridine level may have beneficial effects .
Metabolic Pathways
2,2’-Anhydro-L-uridine is involved in several metabolic pathways, including pyrimidine metabolism . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2,2’-Anhydro-L-uridine within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
The subcellular localization of 2,2’-Anhydro-L-uridine and its effects on activity or function are areas of active research . It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Anhydro-L-uridine typically involves the dehydration of uridine. One common method uses carboxylic acid diester as a dewatering agent in an anhydrous dimethylformamide (DMF) or dimethylacetamide (DMA) solvent. The reaction is carried out at temperatures ranging from 85 to 130°C. After the reaction, the product is isolated by adding a mixed solution of ethanol, acetone, dioxane, ethyl acetate, or acetonitrile, followed by stirring and separation .
Industrial Production Methods: The industrial preparation of 2,2’-Anhydro-L-uridine follows similar principles but is optimized for large-scale production. The process involves the use of safer and more environmentally friendly solvents and reagents, minimizing waste and ensuring higher yields .
化学反应分析
Types of Reactions: 2,2’-Anhydro-L-uridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anhydro bridge can be opened to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to open the anhydro bridge.
Major Products: The major products formed from these reactions include various uracil and dihydro derivatives, which can be further functionalized for specific applications .
相似化合物的比较
- 2,2’-Anhydro-1-β-L-arabinofuranosyl-uracil
- 2’-O-Methyl-L-nucleosides
- 2’-O-MOE-L-nucleosides
Comparison: 2,2’-Anhydro-L-uridine is unique due to its anhydro bridge, which imparts stability and resistance to enzymatic degradation. Compared to other nucleoside analogs, it has a more rigid structure, which can enhance its binding affinity to target enzymes and improve its therapeutic potential .
属性
IUPAC Name |
(2S,4S,5S,6R)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6-,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGITDASWNOAGG-JPCMASIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)OC2=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446477 | |
| Record name | 2,2'-Anhydro-L-uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31501-46-9 | |
| Record name | 2,2'-Anhydro-L-uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine](/img/structure/B1609660.png)
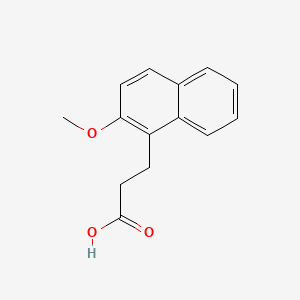

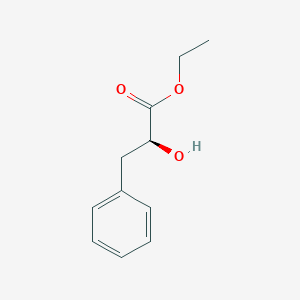
![N-[[3-[2-(3-piperazin-1-ylpyrazin-2-yl)oxyethoxy]phenyl]methyl]propan-2-amine](/img/structure/B1609669.png)
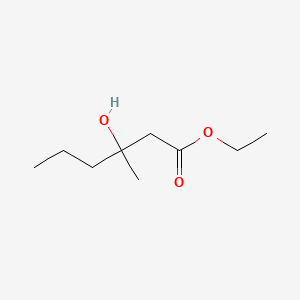
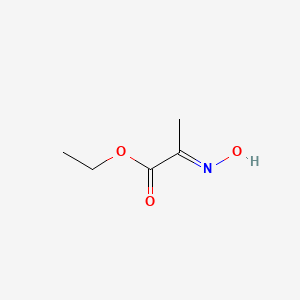
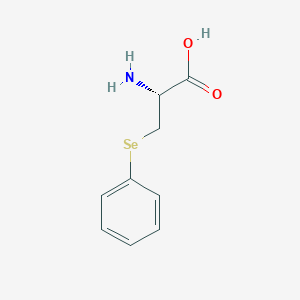
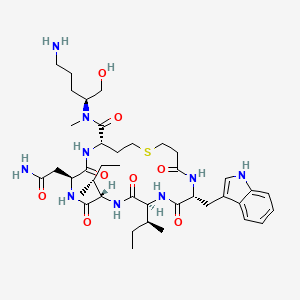
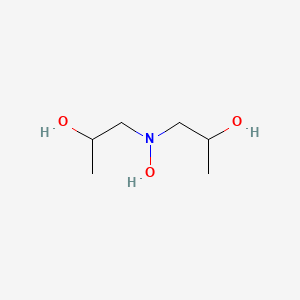
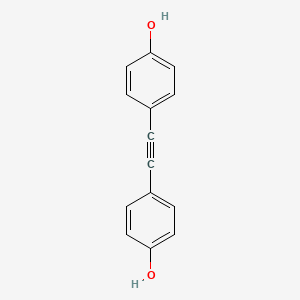
![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)
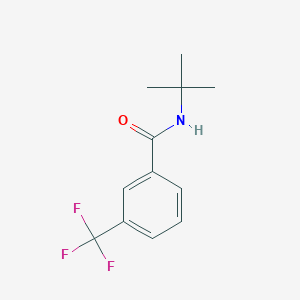
![N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1609682.png)
